2-[6-(4-Ethylphenoxy)hexylamino]ethanol
Description
2-[6-(4-Ethylphenoxy)hexylamino]ethanol is a β-amino alcohol derivative characterized by a hexylamino chain linking an ethanol moiety to a 4-ethylphenoxy group. The compound’s structure includes a lipophilic 4-ethylphenoxy group, which may influence membrane permeability and receptor binding kinetics. Evidence from plant metabolomics indicates that related phenolic ethanol derivatives, such as 2-(4-ethylphenoxy)-ethanol, are naturally occurring but exhibit tissue-specific accumulation patterns, suggesting biosynthetic or regulatory variability in biological systems .
Properties
IUPAC Name |
2-[6-(4-ethylphenoxy)hexylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-2-15-7-9-16(10-8-15)19-14-6-4-3-5-11-17-12-13-18/h7-10,17-18H,2-6,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPECKOXNRZHSLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCCCNCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[6-(4-Ethylphenoxy)hexylamino]ethanol typically involves the reaction of 4-ethylphenol with 1-bromohexane to form 4-ethylphenoxyhexane. This intermediate is then reacted with ethanolamine under basic conditions to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-[6-(4-Ethylphenoxy)hexylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic ring can undergo hydrogenation to form a cyclohexane derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like acyl chlorides for amide formation. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[6-(4-Ethylphenoxy)hexylamino]ethanol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in cellular studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[6-(4-Ethylphenoxy)hexylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and amine groups allow it to form hydrogen bonds and ionic interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural and physicochemical properties of 2-[6-(4-ethylphenoxy)hexylamino]ethanol and its analogs:
Key Observations:
Vilanterol’s dichlorophenyl and methoxyethoxy substituents enhance receptor selectivity and metabolic stability, contributing to its 24-hour duration of action .
Amino Alcohol Backbone: All compounds share a β-amino ethanol motif critical for β2-adrenergic receptor activation. The hexylamino chain in the target compound and salmeterol facilitates extended interaction with the receptor’s transmembrane domains .
Pharmacological and Regulatory Considerations
- Salmeterol: Approved for asthma and COPD, salmeterol’s hydroxymethyl phenol group enhances water solubility, while its phenylbutoxy chain ensures prolonged receptor binding . Regulatory guidelines emphasize strict dosing to avoid adverse effects .
- Vilanterol : Combined with corticosteroids in inhalers, vilanterol’s chloro-substituents reduce oxidative metabolism, extending its half-life to >20 hours .
- Phenylethanolamine A: A banned growth promoter, its nitro and methoxy groups mimic β-agonist activity but lack therapeutic approval due to toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
